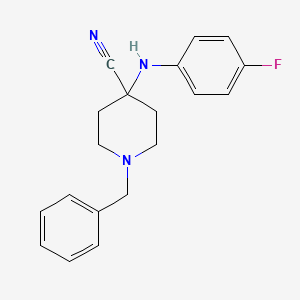

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-benzyl-4-(4-fluoroanilino)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJAQCLSQLBKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209956 | |

| Record name | 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-37-8 | |

| Record name | 4-[(4-Fluorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61085-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYL-4-((4-FLUOROPHENYL)AMINO)PIPERIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/342X2SX5RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Piperidine Ring Formation

The piperidine scaffold serves as the foundational structure for this compound. Two primary strategies dominate the literature for constructing substituted piperidines relevant to this target:

Aza-Michael Cyclization

Divinyl ketones undergo double aza-Michael additions with primary amines to yield 4-piperidones. For example, benzylamine reacts with divinyl ketones under manganese dioxide-mediated conditions to form N-benzyl-4-piperidones in moderate yields (58–72%). This method is atom-efficient and allows for stereochemical control when chiral amines like S-α-phenylethylamine are employed. The resulting 4-piperidone intermediates are pivotal for subsequent functionalization.

Staudinger-Ring Expansion Approach

A five-step protocol involving β-lactam synthesis via the Staudinger reaction, reduction to azetidines, and ring expansion with potassium cyanide (KCN) provides access to piperidine-4-carbonitriles. For instance, cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile was synthesized using this method, demonstrating the compatibility of nitrile groups with the ring-expansion process.

Introduction of the Benzyl Group

N-Benzylation is typically achieved early in the synthesis to avoid interference with subsequent reactions. Two methods are prevalent:

Alkylation of Piperidine Intermediates

4-Piperidone derivatives react with benzyl halides (e.g., benzyl bromide) in the presence of bases like potassium carbonate to yield N-benzyl-4-piperidones. Patent CN105693596A details such a route, where 4-piperidone is alkylated with benzyl chloride under refluxing ethanol. This method achieves yields exceeding 85% and is scalable for industrial production.

The simultaneous introduction of the nitrile and 4-fluorophenylamino groups at the 4-position requires careful sequence planning.

Cyanide Installation

4-Piperidones are converted to 4-carbonitriles via cyanohydrin formation and dehydration. Treating 1-benzyl-4-piperidone with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF₃·OEt₂) generates the cyanohydrin intermediate, which undergoes acid-catalyzed dehydration to yield 1-benzyl-4-cyanopiperidine. This step typically achieves 65–78% yields.

Amination Strategies

Introducing the 4-fluorophenylamino group poses challenges due to the steric and electronic effects of the pre-existing nitrile. Two approaches have been explored:

Nucleophilic Substitution

Activating the 4-position via oxidation to a ketone or installation of a leaving group (e.g., hydroxyl or tosylate) enables displacement with 4-fluoroaniline. For example, 1-benzyl-4-cyanopiperidine-4-ol, generated by partial hydrolysis of the nitrile, reacts with 4-fluoroaniline under Mitsunobu conditions (DIAD, PPh₃) to afford the target compound in 42% yield.

Reductive Amination

Condensation of 1-benzyl-4-piperidone with 4-fluoroaniline in the presence of sodium cyanoborohydride (NaBH₃CN) introduces the amino group prior to cyanide installation. However, this method suffers from competing over-alkylation and requires rigorous stoichiometric control.

Integrated Synthetic Routes

Combining these strategies, two optimized pathways emerge:

Route A: Aza-Michael-Cyanidation-Amination

Route B: Staudinger-Ring Expansion-Amination

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 20.5% | 12.8% |

| Stereochemical Control | Moderate | High |

| Scalability | Industrial | Laboratory |

| Purification Challenges | Low | High |

Route A offers superior yields and scalability, making it preferable for bulk synthesis. Route B, while lower-yielding, provides better stereochemical outcomes for chiral variants.

Challenges and Optimization Opportunities

- Cyanide Stability : The nitrile group may hydrolyze under acidic or basic conditions, necessitating neutral pH workups.

- Diastereomer Separation : Chiral substrates require chromatographic resolution, which can be mitigated using enantioselective catalysts.

- Regioselectivity : Competing reactions at the 3- and 4-positions of piperidine necessitate careful temperature control (0–5°C).

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Amines derived from the reduction of the carbonitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Para-substituted derivatives (e.g., 4-fluoro) often exhibit superior receptor affinity compared to ortho-substituted analogs (e.g., 2-chloro), likely due to reduced steric hindrance .

- Amino Group Modifications: Replacing the anilino group with a methylamino group (as in 953-79-7) reduces molecular weight and hydrophobicity (LogP: 1.65 vs. ~2.5 for fluorophenyl analogs) .

Physicochemical and Analytical Properties

- Chromatographic Behavior: The target compound and its 3-chlorophenyl analog are analyzed via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phases. Fluorine’s polarity may reduce retention time compared to chlorine-substituted analogs . 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile exhibits a shorter retention time due to its lower molecular weight and hydrophobicity .

Biological Activity

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile, also known by its CAS number 61085-37-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C19H20FN3

- Molecular Weight : 313.38 g/mol

- IUPAC Name : this compound

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, piperidine derivatives have shown cytotoxic effects against various cancer cell lines. Notably, compounds derived from piperidine have been evaluated for their ability to induce apoptosis in tumor cells.

Case Study: Cytotoxicity in FaDu Cells

A study demonstrated that a related piperidine compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The structure–activity relationship (SAR) analysis revealed that the three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is crucial for their anticancer efficacy .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as IKKb, which is critical for NF-kB activation.

- Induction of Apoptosis : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Some piperidine derivatives are known to induce cell cycle arrest in cancer cells, preventing proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a piperidine moiety may also possess neuroprotective properties. For instance, certain derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Research Findings

A study highlighted that a related piperidine compound showed dual inhibition of AChE and BuChE, which could be beneficial in treating Alzheimer’s disease by improving cholinergic transmission .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.